An In-Depth Technical Guide to the Synthesis of 1-Methyl-o-carborane
An In-Depth Technical Guide to the Synthesis of 1-Methyl-o-carborane
Introduction
o-Carborane, or 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a unique icosahedral cluster compound possessing exceptional thermal and chemical stability.[1] Its three-dimensional structure and aromatic-like properties have made it a critical building block in diverse fields, including medicinal chemistry, materials science, and organometallic synthesis.[2][3] The functionalization of the carborane cage, particularly at its carbon vertices, allows for the fine-tuning of its properties and its incorporation into larger molecular architectures.
This guide provides a detailed technical overview of the primary synthetic routes to 1-Methyl-o-carborane, a foundational C-substituted derivative. This document is intended for researchers and professionals in chemistry and drug development, offering not just procedural steps but also the underlying mechanistic principles to ensure robust and reproducible outcomes. We will explore two principal and field-proven strategies: the de novo construction of the methylated cage and the post-synthetic functionalization of a pre-formed o-carborane cluster.
Strategic Approaches to Synthesis
The synthesis of 1-Methyl-o-carborane can be logically approached from two distinct starting points: assembling the cage with the methyl group already attached to the alkyne precursor, or adding the methyl group to an existing o-carborane cage. Each strategy offers unique advantages and considerations.
Caption: Core synthetic strategies for 1-Methyl-o-carborane.
Route A: De Novo Cage Construction via Alkyne Insertion
This classic approach builds the carborane cage directly by reacting decaborane(14) (B₁₀H₁₄) with a methyl-substituted alkyne, specifically propyne (methylacetylene).[4][5] This method is advantageous as it directly yields the desired product without requiring the prior synthesis of the parent o-carborane.
Causality and Mechanism
The reaction proceeds through the formation of a Lewis base adduct of decaborane, such as B₁₀H₁₂·2L (where L is a Lewis base like acetonitrile or diethyl sulfide). This adduct is more reactive than decaborane itself. The alkyne then inserts into the boron cluster, leading to the extrusion of two hydrogen atoms and the formation of the stable icosahedral o-carborane cage. The methyl group from the propyne precursor becomes the C(1)-substituent on the resulting carborane.
Caption: Workflow for Route A: De Novo Cage Construction.
Experimental Protocol: Route A
This protocol is adapted from established literature procedures.[5] Safety Note: Decaborane is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Reactions involving pressurized gases require appropriate safety equipment and procedures.
Materials:
-
Decaborane(14) (B₁₀H₁₄)
-
Acetonitrile (CH₃CN), anhydrous
-
Propyne (Methylacetylene, CH₃C≡CH)
-
Pentane, anhydrous
-
Trimethylamine (N(CH₃)₃)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Vessel Charging: In a glovebox or under an inert atmosphere, charge a suitable high-pressure autoclave with decaborane(14) and anhydrous acetonitrile. A typical molar ratio is approximately 1 mole of decaborane to 1.85 moles of acetonitrile.[5]
-
Introduction of Alkyne: Seal the autoclave. Evacuate and backfill with inert gas (e.g., Argon). Introduce propyne gas to the desired pressure (e.g., 100 p.s.i.g.).[5]
-
Reaction: Heat the sealed vessel to approximately 80°C. The reaction progress can be monitored by the pressure increase due to the evolution of hydrogen gas. Maintain the temperature for 18-24 hours.[5]
-
Workup and Solvent Removal: After cooling the vessel to room temperature, carefully vent the excess pressure. Transfer the reaction mixture to a round-bottom flask. Remove the volatile components (excess acetonitrile) under reduced pressure.
-
Purification:
-
Add anhydrous pentane to the residue and reflux the mixture. This step dissolves the 1-Methyl-o-carborane, leaving behind insoluble byproducts.[5]
-
Cool the pentane solution. To remove any unreacted decaborane, bubble trimethylamine gas through the solution. Decaborane forms an insoluble complex with trimethylamine, which precipitates out.[5]
-
Filter the solution to remove the precipitate.
-
Evaporate the pentane from the filtrate to yield the crude product.
-
-
Final Purification: The product can be further purified by vacuum sublimation or chromatography on silica gel to obtain high-purity 1-Methyl-o-carborane.[4]
Route B: Post-Cage C-H Functionalization
This is arguably the most common and versatile laboratory-scale method for preparing C-monosubstituted o-carboranes. It leverages the relative acidity of the C-H protons on the carborane cage (pKa ≈ 23), which can be selectively deprotonated by a strong base.
Causality and Mechanism
The strategy involves two key steps:
-
Deprotonation (Lithiation): o-Carborane is treated with an organolithium reagent, typically n-butyllithium (nBuLi), at low temperature. The nBuLi acts as a strong base, abstracting one of the acidic C-H protons to generate a monolithiated carborane anion (1-lithio-o-carborane).[6]
-
Electrophilic Quench (Methylation): The resulting carboranyl lithium species is a potent nucleophile. It readily reacts with an electrophilic methyl source, such as iodomethane (methyl iodide), via a nucleophilic substitution reaction to form the C-C bond, yielding 1-Methyl-o-carborane.[6]
Caption: Workflow for Route B: Post-Cage C-H Functionalization.
Experimental Protocol: Route B
This protocol is based on standard procedures for the C-functionalization of carboranes.[6] Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. Iodomethane is a toxic and volatile alkylating agent. All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and Schlenk techniques.
Materials:
-
o-Carborane (C₂B₁₀H₁₂)
-
n-Butyllithium (nBuLi), typically 1.6 M or 2.5 M solution in hexanes
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Dissolution: Dissolve o-carborane (1.0 equiv) in anhydrous THF inside the flask.
-
Lithiation: Cool the stirring solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium solution (1.0-1.1 equiv) dropwise via syringe. A color change (e.g., to yellow or orange) may be observed. Stir the mixture at -78°C for 1-2 hours to ensure complete monolithiation.[6]
-
Methylation: While maintaining the temperature at -78°C, add iodomethane (1.1-1.2 equiv) dropwise to the solution.[6]
-
Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for an additional 2-4 hours.[6]
-
Quenching and Extraction:
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield pure 1-Methyl-o-carborane.
Data Summary and Validation
The successful synthesis of 1-Methyl-o-carborane requires careful control of reaction parameters. The following table summarizes key quantitative data for the described protocols.
| Parameter | Route A: De Novo Construction | Route B: C-H Functionalization |
| Primary Reactants | Decaborane(14), Propyne | o-Carborane, n-Butyllithium |
| Key Reagent | Acetonitrile (Lewis Base) | Iodomethane (Electrophile) |
| Solvent | Acetonitrile / Pentane | Tetrahydrofuran (THF) |
| Temperature | 80°C (Reaction) | -78°C to Room Temperature |
| Typical Yield | 65-80% (Reported for parent)[4] | >90% (Generally high yielding)[7] |
| Purification Method | Sublimation / Precipitation | Column Chromatography |
Trustworthiness: A Self-Validating System
The integrity of the final product is confirmed through standard analytical techniques. The unique structure of carboranes makes them particularly well-suited for NMR spectroscopy.
-
¹¹B NMR Spectroscopy: This is the most definitive characterization method for carborane clusters. For 1-Methyl-o-carborane, the ¹¹B{¹H} decoupled spectrum will show a series of distinct signals corresponding to the ten non-equivalent boron atoms in the cage. The substitution at a carbon atom perturbs the electronic environment of the adjacent and antipodal boron atoms, providing a characteristic fingerprint.[8][9]
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the methyl group (a singlet, typically around 1.5-2.0 ppm) and the remaining cage C-H proton (a broad singlet).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product (C₃H₁₅B₁₀).
By correlating the data from these techniques, researchers can unequivocally validate the identity and purity of the synthesized 1-Methyl-o-carborane, ensuring the trustworthiness of the protocol.
References
-
Heying, T. L., Ager Jr, J. W., Clark, S. L., Mangold, D. J., Goldstein, H. L., Hillman, M., Polak, R. J., & Szymanski, J. W. (n.d.). A NEW SERIES OF ORGANOBORANES. II. CARBORANES FROM THE REACTION OF DECABORANE WITH ACETYLENIC COMPOUNDS. DTIC. [Link]
- Martin, C. D., et al. (2023). Bis(1-methyl-ortho-carboranyl)borane. Angewandte Chemie.
- Thiokol Chemical Corp. (1969). Reaction products of decaborane and acetylenes and their preparation.
- Sewall, E. A., et al. (2014). Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. The Journal of Organic Chemistry.
- Nambo, M., et al. (2019).
-
Li, Z., et al. (2024). Post-coordination of Ru(ii) controlled regioselective B(4)–H acylmethylation of o-carboranes with sulfoxonium ylides. Chemical Science. [Link]
- Slanina, T., et al. (2014). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives.
-
Li, P., et al. (2021). Reaction of Carboranyl Lithium and 2,3-Dichloroquinoxaline to Synthesize Carborane-Fused N-Heteroaromatic. Organometallics. [Link]
-
Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews. [Link]
-
Ellis, D. (2021). NMR of carboranes. Heriot-Watt Research Portal. [Link]
- ResearchGate. (n.d.).
- Dunlop, A. N. (1978). Process for the synthesis of decaborane(14).
-
UCHEM. (2024). High-Purity 1-Methyl-o-Carborane (CAS: 16872-10-9). [Link]
-
Katchem. (n.d.). 1-Methyl-o-carborane. [Link]
-
Katchem. (n.d.). 1-Methyl-o-carborane (10B). [Link]
- Fein, M. M., et al. (1963). Carboranes. 111. Reactions of the Carboranes. Inorganic Chemistry.
- ResearchGate. (2015).
-
Li, Z., et al. (2024). Post-coordination of Ru(ii) controlled regioselective B(4)–H acylmethylation of o-carboranes with sulfoxonium ylides. Chemical Science. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-o-carborane. PubChem Compound Database. [Link]
-
Xie, Z. (2019). Controlled functionalization of o-carborane via transition metal catalyzed B–H activation. Chemical Society Reviews. [Link]
-
Qiu, Z., & Xie, Z. (2022). Functionalization of o-carboranes via carboryne intermediates. Chemical Society Reviews. [Link]
-
Beak, P., & Snieckus, V. (1982). Directed lithiation of N-(tert-butoxycarbonyl)indoline. Synthesis of 7-indolinecarboxaldehyde. Organic Syntheses. [Link]
-
Liu, B., et al. (2020). Diboration of alkenes and alkynes with a carborane-fused four-membered boracycle bearing an electron-precise B–B bond. Dalton Transactions. [Link]
- Svaliavin, O. V., et al. (2023). Reevaluation of the ortho-Carborane Synthesis: Success with Mono-Substituted Acetylenes in the Presence of Silver Salts. Ukrainian Chemical Journal.
- Dikusar, E. A. (2010). Synthesis of o(m)-carborane-containing azomethines. Russian Journal of General Chemistry.
- Farnberger, J. E., et al. (2018). Biocatalytic methylation and demethylation via a shuttle catalysis concept involving corrinoid proteins.
Sources
- 1. Post-coordination of Ru(ii) controlled regioselective B(4)–H acylmethylation of o-carboranes with sulfoxonium ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled functionalization of o-carborane via transition metal catalyzed B–H activation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. US3463820A - Reaction products of decaborane and acetylenes and their preparation - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myuchem.com [myuchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
